Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate is a complex organic compound with the molecular formula C22H38N4O10S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate typically involves the reaction of 5-amino-2-methoxyphenol with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Bis((5-amino-2-methoxyphenyl)bis(2-hydroxyethyl)ammonium) sulphate include:
- Bis(2-hydroxyethyl)ammonium hydrogen sulphate
- N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
93841-26-0 |
---|---|
Molekularformel |
C22H38N4O10S |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
(5-amino-2-methoxyphenyl)-bis(2-hydroxyethyl)azanium;sulfate |
InChI |
InChI=1S/2C11H18N2O3.H2O4S/c2*1-16-11-3-2-9(12)8-10(11)13(4-6-14)5-7-15;1-5(2,3)4/h2*2-3,8,14-15H,4-7,12H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
JJQFXEZZJHYJAW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)N)[NH+](CCO)CCO.COC1=C(C=C(C=C1)N)[NH+](CCO)CCO.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.